molecular formula C15H12Cl2N2 B12762659 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline CAS No. 2535-74-2

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline

Cat. No.: B12762659
CAS No.: 2535-74-2
M. Wt: 291.2 g/mol
InChI Key: KNUZJJDACZTHFI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline is a chemical compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two chlorophenyl groups attached to the pyrazoline ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine hydrate. The chalcones are prepared by the Claisen-Schmidt condensation of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with acetophenone. The resulting chalcones are then reacted with hydrazine hydrate under reflux conditions to yield the desired pyrazoline compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Dihydropyrazoline derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceutical agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-phenyl-2-pyrazoline
  • 1-(4-Chlorophenyl)-3-phenyl-2-pyrazoline
  • 1-(3,4-Dichlorophenyl)-3-phenyl-2-pyrazoline

Uniqueness

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the chlorine atoms on the phenyl rings can affect the compound’s interaction with molecular targets, making it distinct from other similar pyrazoline derivatives.

Properties

CAS No.

2535-74-2

Molecular Formula

C15H12Cl2N2

Molecular Weight

291.2 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C15H12Cl2N2/c16-12-6-4-11(5-7-12)15-8-9-19(18-15)14-3-1-2-13(17)10-14/h1-7,10H,8-9H2

InChI Key

KNUZJJDACZTHFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

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